[(4-Chlorophenyl)methyl](pentyl)amine

Catalog No.
S3575620
CAS No.
851269-51-7
M.F
C12H18ClN
M. Wt
211.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4-Chlorophenyl)methyl](pentyl)amine

CAS Number

851269-51-7

Product Name

[(4-Chlorophenyl)methyl](pentyl)amine

IUPAC Name

N-[(4-chlorophenyl)methyl]pentan-1-amine

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

InChI

InChI=1S/C12H18ClN/c1-2-3-4-9-14-10-11-5-7-12(13)8-6-11/h5-8,14H,2-4,9-10H2,1H3

InChI Key

RYXSGPZPYZUXCN-UHFFFAOYSA-N

SMILES

CCCCCNCC1=CC=C(C=C1)Cl

Solubility

12.4 [ug/mL]

Canonical SMILES

CCCCCNCC1=CC=C(C=C1)Cl

(4-Chlorophenyl)methylamine is an organic compound characterized by a pentyl chain attached to a methyl group that is further substituted with a 4-chlorophenyl group. Its chemical structure can be represented as C${12}$H${18}$ClN, indicating the presence of chlorine, carbon, hydrogen, and nitrogen atoms. This compound belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups.

There is no current information available on the specific mechanism of action of this compound.

  • The presence of the chlorine atom might introduce some toxicity compared to unsubstituted phenethylamines.
  • Aromatic amines can have irritant or corrosive properties.

The chemical behavior of (4-Chlorophenyl)methylamine is influenced by its functional groups. It can participate in various reactions typical of amines:

  • Alkylation Reactions: The amine group can act as a nucleophile, allowing it to react with alkyl halides to form more complex amines.
  • Acylation Reactions: This compound can react with acyl chlorides or anhydrides to form amides.
  • Reductive Amination: It can undergo reductive amination with aldehydes or ketones in the presence of reducing agents to form substituted amines.

Research has indicated that compounds similar to (4-Chlorophenyl)methylamine may exhibit significant biological activities. These include:

  • Antidepressant Effects: Some derivatives have been studied for their potential antidepressant properties due to their interaction with neurotransmitter systems.
  • Anticancer Activity: Certain structural analogs have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Properties: Compounds in this category may protect neuronal cells from damage, which is crucial in neurodegenerative diseases.

The synthesis of (4-Chlorophenyl)methylamine can be achieved through several methods:

  • Direct Alkylation: Reacting 4-chlorobenzyl chloride with pentylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Reductive Amination: Using 4-chlorobenzaldehyde and pentylamine in the presence of a reducing agent like sodium cyanoborohydride.
  • Catalytic Hydrogenation: Starting from 4-chlorobenzyl ketone and reducing it in the presence of hydrogen gas and a catalyst.

(4-Chlorophenyl)methylamine has potential applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing drugs with psychoactive properties.
  • Agriculture: In developing agrochemicals that may serve as growth regulators or pest control agents.
  • Material Science: As an intermediate for synthesizing polymers and resins.

Studies on the interaction of (4-Chlorophenyl)methylamine with biological targets are essential for understanding its pharmacological profile. Key interactions include:

  • Receptor Binding Studies: Investigating its affinity for neurotransmitter receptors such as serotonin and dopamine receptors.
  • Enzyme Inhibition Studies: Assessing its potential to inhibit enzymes involved in metabolic pathways related to drug metabolism.

Several compounds share structural similarities with (4-Chlorophenyl)methylamine. Here are some notable examples:

Compound NameStructure HighlightsBiological Activity
4-ChloroanilineContains an amino groupAntimicrobial properties
1-(4-Chlorophenyl)-2-pentanamineSimilar pentane chainPotential antidepressant
N,N-Dimethyl-4-chlorobenzamineDimethyl substitution on nitrogenNeuroprotective effects

Uniqueness

What sets (4-Chlorophenyl)methylamine apart is its specific combination of a chlorinated phenyl group and a pentyl chain, which may enhance its lipophilicity and receptor binding affinity compared to other similar compounds. This unique structure could lead to distinct pharmacological effects not observed in other analogs.

XLogP3

3.7

Dates

Modify: 2023-08-20

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